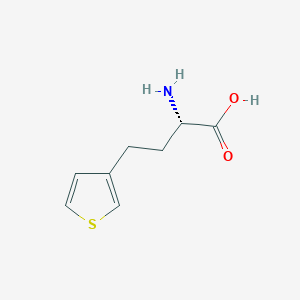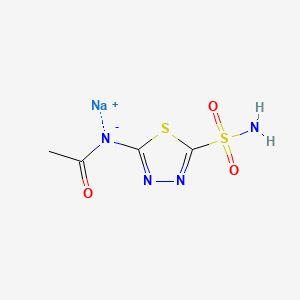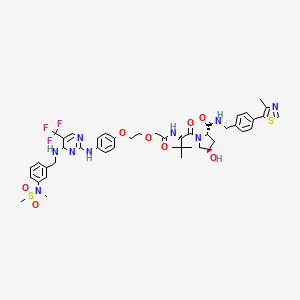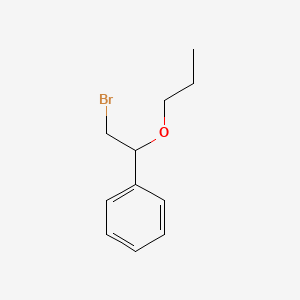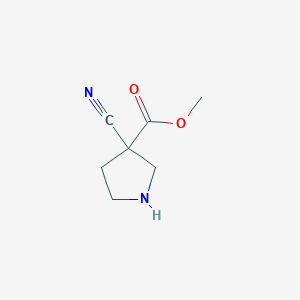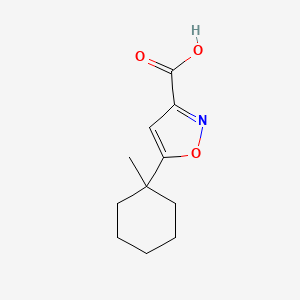![molecular formula C20H12ClN3O4 B13571804 2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13571804.png)
2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a biphenyl group substituted with a chlorine atom and a nitro group attached to a pyrido[1,2-a]pyrimidin-4-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of the biphenyl intermediate, which is then chlorinated to introduce the chlorine substituent. The chlorinated biphenyl is subsequently reacted with a pyrido[1,2-a]pyrimidin-4-one derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chlorine atom can lead to various biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells . The nitro group and biphenyl moiety contribute to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and synthetic versatility.
Indole Derivatives: These compounds share some pharmacological properties and are widely studied for their therapeutic potential.
Uniqueness
2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a nitro group and a biphenyl moiety enhances its potential as a multi-target inhibitor, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C20H12ClN3O4 |
|---|---|
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
2-(2-chloro-4-phenylphenoxy)-3-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H12ClN3O4/c21-15-12-14(13-6-2-1-3-7-13)9-10-16(15)28-19-18(24(26)27)20(25)23-11-5-4-8-17(23)22-19/h1-12H |
Clé InChI |
FKCPHTJYRUIKED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C(=O)N4C=CC=CC4=N3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


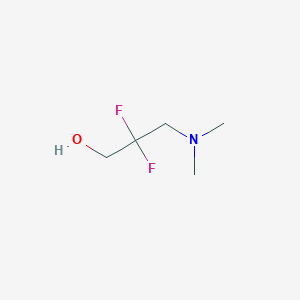


![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
